molecular formula C12H14O3 B13538478 2-(4-Isobutylphenyl)-2-oxoacetic acid

2-(4-Isobutylphenyl)-2-oxoacetic acid

Cat. No.: B13538478
M. Wt: 206.24 g/mol
InChI Key: DXBCYALGUSSOQS-UHFFFAOYSA-N
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Description

2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid, commonly known as ibuprofen, is a widely used non-steroidal anti-inflammatory drug (NSAID). It is primarily used to treat pain, fever, and inflammation. The compound was first discovered in 1961 by Dr. Stewart Adams and Dr. John Nicholson at Boots UK Ltd. in Nottingham, UK . It is included in the World Health Organization’s List of Essential Medicines due to its efficacy and safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid typically involves the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

Industrial production of 2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its effects on cellular processes and enzyme inhibition.

    Medicine: Extensively studied for its anti-inflammatory, analgesic, and antipyretic properties.

    Industry: Used in the formulation of various pharmaceutical products.

Mechanism of Action

The primary mechanism of action of 2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating symptoms .

Comparison with Similar Compounds

2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid is often compared with other NSAIDs such as:

List of Similar Compounds

  • Aspirin (acetylsalicylic acid)
  • Naproxen
  • Ketoprofen
  • Diclofenac
  • Indomethacin

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid

InChI

InChI=1S/C12H14O3/c1-8(2)7-9-3-5-10(6-4-9)11(13)12(14)15/h3-6,8H,7H2,1-2H3,(H,14,15)

InChI Key

DXBCYALGUSSOQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C(=O)O

Origin of Product

United States

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